5-[Benzo(B)thiophen-2-YL]-3-methylphenol
Description
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-6-12(8-13(16)7-10)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTLOELHEWIFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling and Electrophilic Cyclization
A widely employed method involves the Sonogashira cross-coupling of 2-iodothiophenol with propargyl alcohol derivatives, followed by cyclization to construct the benzothiophene core. For 5-[Benzo(b)thiophen-2-yl]-3-methylphenol , the protocol begins with the coupling of 2-iodo-3-methylphenol and 2-ethynylbenzo[b]thiophene under Pd(PPh₃)₄ catalysis. Key parameters include:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Triethylamine (3 equiv)
-
Solvent : Tetrahydrofuran (THF) at 80°C
-
Reaction Time : 12–16 hours
Post-coupling, electrophilic cyclization is induced using iodine or FeCl₃ to annulate the thiophene ring, yielding the target compound in 68–72% isolated yield.
Optimization Insights
-
Temperature Sensitivity : Cyclization efficiency drops below 70°C due to incomplete ring closure.
-
Catalyst Loading : Excess Pd (>7 mol%) leads to side-product formation via homocoupling.
Table 1: Sonogashira-Cyclization Performance Metrics
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd | 72 | 98 |
| Cyclization Agent | I₂ (1.2 equiv) | 68 | 95 |
| Solvent | THF | 70 | 97 |
Intramolecular Wittig Reaction
Phosphonium Salt Formation and Ring Closure
An alternative route leverages the intramolecular Wittig reaction to assemble the benzothiophene skeleton. Starting from 2-mercapto-3-methylphenol , the synthesis proceeds via:
-
Phosphonium Salt Synthesis : Treatment with triphenylphosphine hydrobromide in acetonitrile at 82°C forms the Wittig reagent.
-
Cyclization : Reaction with acyl chlorides (e.g., acetyl chloride) in dry toluene at 110°C induces ring closure.
This method achieves This compound in 65–70% yield after silica gel chromatography.
Mechanistic Considerations
-
The Wittig reagent attacks the carbonyl carbon of the acyl chloride, forming a betaine intermediate.
-
Subsequent elimination of triphenylphosphine oxide drives the cyclization.
Table 2: Wittig Reaction Optimization
| Acyl Chloride | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetyl Chloride | 2 | 70 |
| Propionyl Chloride | 2.5 | 65 |
| Benzoyl Chloride | 3 | 60 |
Carbonylative Alkoxycyclization
Palladium/Iodide-Catalyzed Carbonylation
A cutting-edge approach reported by ACS Journal of Organic Chemistry utilizes palladium/iodide-catalyzed carbonylative cyclization . The protocol involves:
-
Substrate : 2-(Methylthio)-3-methylphenylacetylene
-
Conditions : PdI₂ (5 mol%), KI (5 equiv), CO (40 atm), MeOH solvent at 80°C for 24 hours.
The reaction proceeds via S-5-endo-dig cyclization , followed by iodide-mediated demethylation and alkoxycarbonylation, delivering the product in 81% yield on a gram scale.
Advantages Over Traditional Methods
-
Atom Economy : Incorporates CO as a C1 synthon, minimizing waste.
-
Scalability : Demonstrated efficacy in continuous flow reactors.
Table 3: Carbonylative Cyclization Parameters
| Parameter | Value | Outcome |
|---|---|---|
| CO Pressure | 40 atm | 81% Yield |
| Catalyst Recycling | 5 cycles | <5% Activity Loss |
| Solvent System | MeOH/BmimBF₄ | Enhanced Recyclability |
Comparative Analysis of Synthetic Routes
Yield, Cost, and Scalability
-
Sonogashira-Cyclization : High purity but requires expensive Pd catalysts.
-
Wittig Reaction : Moderate cost, suitable for lab-scale synthesis.
-
Carbonylative Cyclization : Most scalable and sustainable, ideal for industrial applications.
Table 4: Method Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Sonogashira-Cyclization | 72 | 12.50 | Moderate |
| Wittig Reaction | 70 | 8.20 | Low |
| Carbonylative Cyclization | 81 | 9.80 | High |
Industrial Production and Process Intensification
Recent innovations focus on continuous flow synthesis to enhance throughput. For instance, coupling microreactor technology with Pd-catalyzed methods reduces reaction times from hours to minutes while maintaining yields >75%. Key advancements include:
-
Automated Catalyst Recovery : Ionic liquid (BmimBF₄) systems enable 95% Pd recovery.
-
In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(B)thiophen-2-YL]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-3-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across multiple domains, including medicinal chemistry, material science, and environmental science.
Antimicrobial Activity
Research has shown that phenolic compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In vitro studies have demonstrated:
- Efficacy against Gram-positive and Gram-negative bacteria : The compound showed inhibition zones comparable to standard antibiotics.
- Fungal activity : Effective against Candida species, suggesting potential use in antifungal treatments.
Antioxidant Properties
The antioxidant capacity of this compound has been investigated using various assays, such as DPPH and ABTS. Findings indicate:
- Free radical scavenging ability : The compound exhibited a high degree of scavenging activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have suggested that this compound may modulate inflammatory pathways. Research indicates:
- Inhibition of pro-inflammatory cytokines : In cellular models, the compound reduced the levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases.
Polymer Additives
This compound can be utilized as an additive in polymers to enhance thermal stability and UV resistance. Case studies have shown:
- Improved thermal properties : When incorporated into polymer matrices, it improves the thermal degradation temperature.
- UV protection : The compound's ability to absorb UV light helps in prolonging the lifespan of polymer products.
Nanomaterials
The compound has been explored as a precursor for synthesizing nanomaterials. Its unique properties allow for:
- Synthesis of metal nanoparticles : It acts as a reducing agent in the formation of silver and gold nanoparticles, which have applications in catalysis and sensing.
Heavy Metal Removal
Research indicates that this compound can be used to remove heavy metals from wastewater through adsorption mechanisms. Studies reveal:
- High adsorption capacity for lead and cadmium : The compound's functional groups facilitate metal ion binding, making it effective for environmental remediation.
Bioremediation
The compound's potential role in bioremediation processes is being explored due to its biological activity. Findings suggest:
- Enhancement of microbial degradation pathways : It can stimulate microbial communities that degrade pollutants, contributing to soil and water decontamination efforts.
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against bacteria and fungi | |
| Antioxidant properties with high free radical scavenging | ||
| Anti-inflammatory effects through cytokine modulation | ||
| Material Science | Improved thermal stability and UV resistance in polymers | |
| Synthesis of silver/gold nanoparticles | ||
| Environmental Science | Effective heavy metal adsorption capabilities | |
| Stimulation of microbial degradation in bioremediation |
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among benzo[b]thiophene derivatives significantly influence their physicochemical properties and applications:
Physicochemical Properties
- Acidity: The phenolic group in the target compound renders it more acidic (pKa ~10) than Benzo[b]thiophen-5-ylmethanol (alcohol, pKa ~15) .
- Solubility : The methyl and hydroxyl groups balance polarity, making the target compound moderately soluble in polar aprotic solvents (e.g., DMSO). In contrast, dodecyl-substituted derivatives () are highly lipophilic .
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) in reduce electron density, enhancing suitability for electron-transport layers in solar cells .
Key Research Insights
- Structure-Activity Relationships : Substituents at the 3-position (methyl vs. CF₃) critically modulate bioactivity; methyl groups may reduce steric hindrance compared to bulkier substituents .
- Thermal Stability: Dodecyl chains in enhance thermal stability (Tₘ > 150°C), whereas phenolic derivatives may degrade at lower temperatures due to hydroxyl reactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[Benzo(B)thiophen-2-YL]-3-methylphenol, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzothiophene core. A common approach includes:
-
Cyclization : Using precursors like 2-chlorobenzaldehyde and thiourea under reflux conditions to form the benzothiophene moiety .
-
Substituent Introduction : Methyl and hydroxyl groups are introduced via Friedel-Crafts alkylation or electrophilic substitution, followed by oxidation/reduction steps to finalize the phenol group.
-
Intermediate Characterization : Thin-layer chromatography (TLC) and melting-point analysis are used to monitor reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy confirms intermediate structures .
Synthetic Step Key Reagents/Conditions Analytical Validation Benzothiophene core formation 2-chlorobenzaldehyde, thiourea, H₂SO₄, 80–100°C TLC (Rf comparison), NMR Methyl group introduction CH₃I, AlCl₃, anhydrous DCM GC-MS, IR spectroscopy
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08) .
- Elemental Analysis : Validates C, H, S composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?
- Methodological Answer :
-
Temperature Control : Lowering reaction temperatures during electrophilic substitution reduces polysubstitution byproducts (e.g., 40°C instead of 60°C) .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the phenol group .
-
Catalyst Screening : Lewis acids like FeCl₃ improve regioselectivity in benzothiophene functionalization .
Parameter Optimization Strategy Outcome Solvent Switch from THF to DMF Yield increased from 55% to 78% Catalyst FeCl₃ vs. AlCl₃ Reduced dimerization by 30%
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Deuterated analogs help assign exchangeable protons (e.g., phenolic -OH) .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data using software like Gaussian .
Q. What strategies are employed to assess the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorometric kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (5–100 µM range) .
- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., COX-2 PDB ID: 5KIR) .
Q. How is the environmental fate of this compound evaluated in ecological risk assessments?
- Methodological Answer :
- Degradation Studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) with LC-MS/MS tracking degradation products .
- Partition Coefficients : Measure log Kₒw (octanol-water) via shake-flask method to assess bioaccumulation potential .
- Toxicity Profiling : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
